Cyclic-(RICRCICGRRICRCICGR)
Description
Properties
bioactivity |
Antiviral |
|---|---|
sequence |
RICRCICGRRICRCICGR |
Origin of Product |
United States |
Synthetic Methodologies for Cyclic Ricrcicgrricrcicgr
Linear Precursor Synthesis Strategies
Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) represents the most established and widely used method for assembling peptide chains. nih.gov This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. google.com The key advantage of SPPS is the ability to drive reactions to completion by using an excess of reagents, which can then be easily removed by simple filtration and washing, thus avoiding complex purification steps between couplings. nih.gov
The most common chemistry employed in modern SPPS is the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the Nα-amino group of the amino acids. elsevierpure.comnih.gov The synthesis cycle involves two main steps: (1) removal of the Fmoc group (deprotection) using a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), and (2) coupling of the next Fmoc-protected amino acid to the newly liberated N-terminus. uci.edu
For a sequence like RICRCICGRRICRCICGR, specific side-chain protecting groups are essential to prevent unwanted side reactions during synthesis. These protecting groups must be stable to the conditions of Fmoc removal but readily cleavable at the end of the synthesis.
Table 1: Amino Acid Residues and Corresponding Protecting Groups for SPPS
| Amino Acid | Three-Letter Code | Side-Chain Protecting Group | Rationale |
|---|---|---|---|
| Arginine | Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Provides robust protection for the guanidinium (B1211019) group, preventing side reactions, and is cleaved by strong acid (e.g., TFA). |
| Isoleucine | Ile | None | The alkyl side chain is non-reactive and does not require protection. |
| Cysteine | Cys | Trt (Trityl) | Offers stable protection for the thiol group under basic and mild acidic conditions, preventing oxidation and disulfide formation during chain assembly. It is cleaved by strong acid. |
The synthesis would typically be performed on a 2-chlorotrityl chloride resin, which allows for the final cleavage of the peptide from the solid support under mildly acidic conditions, preserving the acid-labile side-chain protecting groups if necessary for a subsequent solution-phase cyclization. nih.govresearchgate.net
The synthesis of peptides with repetitive sequences, such as the (RICRCICGR)₂ motif, presents significant challenges. The primary issue is the tendency for the growing peptide chains to aggregate on the solid support due to intermolecular hydrogen bonding. This aggregation can hinder the access of reagents to the reactive sites, leading to incomplete deprotection and coupling steps and resulting in deletion sequences that are difficult to separate from the desired product.
Several strategies have been developed to mitigate these issues.
Table 2: Challenges and Mitigation Strategies for Repetitive Sequences in SPPS
| Challenge | Mitigation Strategy | Mechanism of Action |
|---|---|---|
| Peptide Aggregation | Use of specialized resins (e.g., PEG-based supports) | The polyethylene (B3416737) glycol (PEG) chains solvate the growing peptide, disrupting secondary structure formation and improving reagent accessibility. |
| Microwave-Enhanced SPPS | Microwave irradiation provides energy that disrupts intermolecular hydrogen bonds, reducing aggregation and accelerating coupling and deprotection reactions. cem.comresearchgate.net | |
| Difficult Couplings | Use of advanced coupling reagents (e.g., COMU, HATU) | These reagents form highly reactive activated esters, enabling faster and more efficient amide bond formation, even at sterically hindered or aggregation-prone sites. researchgate.net |
Solution-Phase Peptide Synthesis Approaches
While SPPS is dominant, solution-phase peptide synthesis remains a viable strategy, particularly for large-scale production. nih.govresearchgate.net This approach involves synthesizing the peptide entirely in solution, with purification by extraction or crystallization after each step. nih.gov For a long peptide like the linear precursor to Cyclic-(RICRCICGRRICRCICGR), a convergent strategy would be employed, where smaller peptide fragments (e.g., di- or tripeptides) are synthesized and purified separately before being joined together. This method avoids the issue of on-resin aggregation but requires extensive purification at each step. nih.gov Modern coupling reagents such as cyclic propylphosphonic anhydride (B1165640) (T3P®) have been shown to facilitate rapid and efficient peptide bond formation in solution with minimal side reactions. researchgate.net
Microfluidic Synthesis Advancements
Microfluidic technology represents a cutting-edge advancement in peptide synthesis. rsc.orgrsc.org These systems utilize micro-scale channels and chambers to perform chemical reactions in continuous flow or in discrete droplets. rsc.orgresearchgate.net This miniaturization offers several advantages, including drastically reduced consumption of expensive reagents, faster reaction times due to enhanced heat and mass transfer, and the potential for high-throughput, automated synthesis. rsc.org Both linear peptide elongation and cyclization reactions have been successfully implemented in microfluidic systems, suggesting their potential applicability to the synthesis of the Cyclic-(RICRCICGRRICRCICGR) precursor. researchgate.netdoaj.org
Table 3: Comparison of Linear Peptide Synthesis Strategies
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis | Microfluidic Synthesis |
|---|---|---|---|
| Principle | Stepwise addition on a solid support | Fragment condensation in solution | Reactions in micro-channels or droplets |
| Purification | Simple filtration after each step | Chromatography/crystallization required | Often integrated and automated |
| Speed | Can be automated but can be slow for long sequences | Generally slower due to purification | Very rapid reaction times rsc.org |
| Scalability | Well-established for mg to kg scale | Highly scalable | Primarily for research/small scale |
| Key Advantage | Ease of automation and purification | High purity of intermediates | Speed, automation, low reagent use rsc.org |
| Key Disadvantage | Aggregation, difficult sequences | Labor-intensive purification | Newer technology, lower throughput per run |
Cyclization Strategies for Cyclic-(RICRCICGRRICRCICGR)
Once the linear precursor has been synthesized and cleaved from the resin, the final step is the intramolecular macrocyclization to form the cyclic peptide. This step is one of the most challenging aspects of the synthesis, as it is often accompanied by side reactions such as dimerization, oligomerization, or epimerization. nih.gov The formation of a head-to-tail amide bond (lactamization) is the most direct route to cyclize the peptide backbone.
The success of the cyclization reaction is highly dependent on several factors, including the peptide sequence, concentration, solvent, and the choice of coupling reagent. To favor the desired intramolecular reaction over intermolecular side reactions, the principle of high dilution is strictly followed, where the linear peptide is slowly added to a large volume of solvent containing the coupling reagents. nih.gov
Several high-efficiency coupling reagents are used for this critical step.
Table 4: Common Reagents for Peptide Cyclization
| Reagent | Full Name | Key Features |
|---|---|---|
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | Highly efficient, fast reaction times, but can cause racemization at the C-terminal residue. |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | A classic and reliable coupling reagent for both linear synthesis and cyclization. researchgate.net |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Very powerful coupling agent, but produces a carcinogenic byproduct (HMPA). |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Similar in reactivity to BOP but avoids the formation of HMPA. |
The cyclization of the linear RICRCICGRRICRCICGR precursor would involve activating its C-terminal carboxylic acid with one of these reagents, allowing it to react with the N-terminal amino group to form the cyclic product. Given the presence of four cysteine residues, a subsequent step involving controlled oxidation could be employed to form specific disulfide bridges, introducing further conformational constraints to the molecule. An alternative strategy is Native Chemical Ligation (NCL), which involves the reaction between a C-terminal thioester and an N-terminal cysteine, a powerful method for cyclizing cysteine-containing peptides. researchgate.netnih.govrsc.org
Head-to-Tail Cyclization Modalities
Head-to-tail cyclization involves the formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid of a linear peptide precursor. This approach can be performed either in solution or on a solid support (on-resin cyclization).
Solution-Phase Cyclization: This classic method involves synthesizing the linear peptide, cleaving it from the solid support with its side chains protected, and then performing the cyclization in a dilute solution to minimize intermolecular side reactions like dimerization and oligomerization. For a peptide like Cyclic-(RICRCICGRRICRCICGR), which contains multiple charged arginine residues, solubility in common organic solvents might be a challenge. The choice of solvent and coupling reagents is critical for success.
On-Resin Cyclization: This technique offers the advantage of pseudo-dilution, where the resin-bound peptides are physically separated, thus favoring intramolecular cyclization. nih.gov To achieve head-to-tail cyclization on-resin, the peptide must be anchored to the resin via a side chain of one of its amino acids, leaving the C-terminus free to react with the N-terminus. For the target peptide, an amino acid like glutamic acid or aspartic acid could be incorporated for this purpose, though it would alter the primary sequence. Alternatively, specialized linkers can be employed. A study on the synthesis of cyclic peptides with alternating cysteine and arginine residues demonstrated successful solution-phase cyclization using 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and 1,3-diisopropylcarbodiimide (DIC) in a DMF/DCM solvent mixture. chapman.edu
| Cyclization Method | Advantages | Disadvantages | Key Considerations for Cyclic-(RICRCICGRRICRCICGR) |
| Solution-Phase | Flexibility in solvent and reagent choice. | Risk of intermolecular reactions (dimerization, oligomerization). Requires high dilution. | Potential solubility issues due to multiple arginine residues. Careful optimization of reaction conditions is crucial. |
| On-Resin | Pseudo-dilution effect minimizes intermolecular reactions. | Can have slower reaction kinetics. Requires side-chain anchoring, potentially altering the peptide sequence. | Selection of an appropriate resin and linker is critical. The bulky side chains of arginine may present steric hindrance. biotage.com |
Side-Chain to Side-Chain Cyclization via Disulfide Bridges
The presence of four cysteine residues in the sequence of Cyclic-(RICRCICGRRICRCICGR) strongly suggests that disulfide bridges are a key structural feature. The formation of these bridges is a powerful method for introducing conformational constraints.
Oxidative folding involves the oxidation of the thiol groups of cysteine residues to form disulfide bonds. This can be achieved through various methods, including air oxidation, or the use of chemical oxidizing agents like dimethyl sulfoxide (B87167) (DMSO), hydrogen peroxide, or iodine. For peptides with multiple cysteines, controlling the formation of the correct disulfide bond pattern is a significant challenge, as multiple isomers can be formed. A common approach for cysteine-rich peptides is to perform the oxidation in a redox buffer system (e.g., reduced and oxidized glutathione) which can facilitate disulfide bond shuffling and help the peptide fold into its thermodynamically most stable conformation. peptide.com
To ensure the formation of specific disulfide bridges, a regioselective strategy employing orthogonal protecting groups for the cysteine side chains is often necessary. This approach involves protecting the thiol groups of different cysteine pairs with distinct protecting groups that can be removed under different conditions. This allows for the stepwise formation of each disulfide bond.
Commonly used thiol protecting groups in Fmoc-based solid-phase peptide synthesis (SPPS) include:
Trityl (Trt): Cleaved by mild acid (e.g., TFA).
Acetamidomethyl (Acm): Stable to TFA but removed by iodine, leading to simultaneous deprotection and disulfide bond formation.
tert-Butyl (tBu): Removed by stronger acid conditions or specific reagents.
4-methoxytrityl (Mmt): Highly acid-labile, can be removed with dilute TFA. creative-peptides.com
A potential strategy for Cyclic-(RICRCICGRRICRCICGR) would be to use two different pairs of protecting groups to direct the formation of two distinct disulfide bonds. For example, two cysteines could be protected with Trt and the other two with Acm. After synthesis and purification of the linear peptide, the Trt groups would be removed during the initial cleavage from the resin, and the first disulfide bond formed through oxidation. Subsequently, the Acm groups would be removed with iodine to form the second disulfide bond.
| Protecting Group | Removal Condition | Orthogonal to |
| Trityl (Trt) | Trifluoroacetic acid (TFA) | Acm, tBu |
| Acetamidomethyl (Acm) | Iodine (I2) | Trt, tBu, Mmt |
| tert-Butyl (tBu) | Strong acid (e.g., HF) or specialized reagents | Trt, Acm, Mmt |
| 4-methoxytrityl (Mmt) | Dilute TFA | Acm, tBu |
Non-Peptide Bond Linkages for Cyclization
To enhance the stability and conformational properties of cyclic peptides, non-peptide bond linkages can be introduced.
A popular method for introducing a non-peptide linkage is the formation of a 1,2,3-triazole ring via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". nih.gov This reaction is highly efficient and bioorthogonal. To incorporate a triazole linkage into a peptide, amino acids with azide (B81097) and alkyne functionalities in their side chains are introduced into the linear precursor. The cyclization is then achieved by treating the peptide with a copper(I) catalyst. The resulting triazole ring is considered a good mimic of the trans-amide bond and can improve the metabolic stability of the peptide. nih.gov This strategy can be used for both head-to-tail and side-chain-to-side-chain cyclization. For a peptide like Cyclic-(RICRCICGRRICRCICGR), this would involve synthesizing the linear peptide with terminal or side-chain azide and alkyne functionalities.
Compound Names Table
| Abbreviation | Full Name |
| Acm | Acetamidomethyl |
| Aloc | Allyloxycarbonyl |
| Boc | tert-Butoxycarbonyl |
| DCM | Dichloromethane |
| DIC | 1,3-Diisopropylcarbodiimide |
| DMF | Dimethylformamide |
| DMSO | Dimethyl sulfoxide |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| HOAt | 1-Hydroxy-7-azabenzotriazole |
| Mmt | 4-Methoxytrityl |
| OAll | Allyl ester |
| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |
| SPPS | Solid-Phase Peptide Synthesis |
| TFA | Trifluoroacetic acid |
| Trt | Trityl |
| tBu | tert-Butyl |
Amide and Phosphoramidate (B1195095) Linkages
The formation of an amide bond is a cornerstone of peptide chemistry and represents the most common method for the head-to-tail cyclization of peptides. chromatographytoday.com This process, known as macrolactamization, involves the formation of a covalent bond between the N-terminal amine and the C-terminal carboxylic acid of the linear peptide precursor. chromatographytoday.comnews-medical.net The reaction is typically facilitated by coupling reagents that activate the C-terminal carboxyl group, making it susceptible to nucleophilic attack by the N-terminal amine. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. resolvemass.ca The selection of the appropriate coupling reagent and reaction conditions is critical to minimize side reactions, such as epimerization, and to favor the desired intramolecular cyclization over intermolecular polymerization. resolvemass.ca
While amide bond formation is a well-established technique, the synthesis of phosphoramidate linkages offers an alternative strategy for peptide cyclization. A phosphoramidate consists of a phosphorus-nitrogen (P-N) bond, which can be incorporated into the peptide backbone. springernature.com Various synthetic routes can be employed to form phosphoramidate linkages, including oxidative cross-coupling and reactions involving phosphoryl azides. springernature.com These methods provide an alternative to traditional amide bond formation and can be utilized to create cyclic peptide analogs with unique structural and potentially biological properties.
On-Resin Cyclization Techniques
Solid-phase peptide synthesis (SPPS) provides a powerful platform for the construction of the linear peptide precursor of Cyclic-(RICRCICGRRICRCICGR). A key advantage of SPPS is the ability to perform the cyclization step while the peptide is still attached to the solid support, a technique known as on-resin cyclization. biotage.com This approach offers several benefits, including minimizing intermolecular side reactions due to the pseudo-dilution effect, where the resin-bound peptides are physically isolated from one another. researchgate.net This can lead to higher yields of the desired cyclic monomer compared to solution-phase cyclization, where high concentrations can favor the formation of dimers and oligomers. researchgate.net
Various on-resin cyclization strategies have been developed. For instance, after the linear peptide has been assembled on the resin, the terminal protecting groups can be selectively removed to allow for head-to-tail lactamization. biotage.com The choice of resin is crucial and can influence the efficiency of the cyclization reaction. researchgate.net Furthermore, techniques like thiol-ene click chemistry have been adapted for on-resin cyclization, offering rapid and efficient methods for forming the cyclic structure. waters.comcreative-peptides.com
Enzyme-Free Cyclization Approaches
While enzymatic methods are employed in nature for the synthesis of many cyclic peptides, enzyme-free chemical approaches are predominantly used for the synthetic production of molecules like Cyclic-(RICRCICGRRICRCICGR). These methods offer greater flexibility in terms of the amino acid sequence and the types of chemical linkages that can be incorporated.
One notable enzyme-free approach involves native chemical ligation (NCL). This technique relies on the reaction between a C-terminal thioester and an N-terminal cysteine residue to form a native amide bond. peptide.com Intramolecular NCL can be a highly efficient method for the cyclization of peptides. peptide.com Other ligation chemistries, such as ketoacid-hydroxylamine (KAHA) ligation and Staudinger ligation, also provide enzyme-free pathways to peptide cyclization. resolvemass.ca These methods often exhibit high chemoselectivity, allowing for the cyclization of unprotected peptides in aqueous solutions. resolvemass.ca Recent advancements have also explored rapid cyclization methods inspired by the modular logic of nonribosomal peptide synthetases, which can achieve cyclization in a very short time frame. waters.com
Purification and Isolation Methodologies for Cyclic-(RICRCICGRRICRCICGR)
Following the synthesis of Cyclic-(RICRCICGRRICRCICGR), a crucial step is the purification and isolation of the target molecule from a mixture of impurities. These impurities can include deletion sequences, incompletely deprotected peptides, and oligomeric byproducts. Achieving high purity is essential for accurate structural and functional characterization.
Chromatographic Purification Techniques
Chromatography is the cornerstone of peptide purification, with various techniques being employed based on the physicochemical properties of the peptide and its impurities.
High-Performance Liquid Chromatography (HPLC) is the most widely used and powerful technique for the purification of synthetic peptides. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective for separating peptides based on their hydrophobicity. biotage.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8 silica) and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA). biotage.comwaters.com
The purification process typically involves dissolving the crude peptide in a suitable solvent and injecting it onto an HPLC column. biotage.com A gradient of increasing organic solvent concentration is then used to elute the bound peptides, with more hydrophobic species being retained longer on the column. The selection of the appropriate column and the optimization of the elution gradient are critical for achieving good separation. biotage.com Factors such as the length and sequence of the peptide, as well as the nature of any modifications, will influence the choice of chromatographic conditions. chromatographytoday.com
For the purification of Cyclic-(RICRCICGRRICRCICGR), a systematic approach to method development would be employed. This involves screening different columns and mobile phase additives to achieve the best resolution between the target peptide and its impurities. waters.com The fractions containing the purified peptide are collected, and their purity is typically assessed by analytical HPLC and mass spectrometry. nih.gov
| Parameter | Typical Conditions for Cyclic Peptide Purification |
| Stationary Phase | Reversed-phase C18 or C8 silica |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | A linear gradient of increasing Mobile Phase B |
| Detection | UV absorbance at 214 nm and 280 nm |
Once an effective separation method has been developed at an analytical scale, it can be scaled up to preparative chromatography to isolate larger quantities of the purified peptide. Preparative HPLC utilizes larger columns with a higher loading capacity, allowing for the purification of milligram to gram quantities of material in a single run.
Chemical Modifications and Derivatization Strategies
Chemical modification and derivatization of Cyclic-(RICRCICGRRICRCICGR) and its analogues are pursued to investigate structure-activity relationships, enhance biological activity, and facilitate functional studies through the attachment of probes nih.gov.
Fluorescent labeling is a common derivatization technique used to study the localization and mechanism of action of these peptides. For instance, the lysine-containing analogue RC-101 has been successfully labeled with fluorescent dyes like BODIPY-FL nih.govnih.gov. The attachment is typically achieved by reacting the primary amine of the lysine (B10760008) side chain with an N-hydroxysuccinimide (NHS) ester of the fluorescent dye, forming a stable amide bond.
Another modification strategy involves altering the net charge of the peptide to understand its role in biological interactions. Analogues of retrocyclins have been synthesized with varying numbers of positively charged residues to assess how electrostatic interactions influence their activity nih.gov.
The table below summarizes some of the key chemical modification and derivatization strategies applicable to Cyclic-(RICRCICGRRICRCICGR), based on research on the broader retrocyclin family.
| Modification Strategy | Purpose | Example Reagents/Techniques | Resulting Derivative |
| Amino Acid Substitution | Introduce functional handles for labeling, Structure-activity studies | Fmoc-Lys(Boc)-OH instead of Fmoc-Arg(Pbf)-OH during SPPS | Lysine-containing analogue (e.g., RC-101) |
| Fluorescent Labeling | Cellular uptake and localization studies | BODIPY-FL NHS ester, Fluorescein isothiocyanate (FITC) | Fluorescently tagged peptide |
| Alteration of Net Charge | Investigate the role of electrostatic interactions | Substitution of charged amino acids (e.g., Arg to Ala) | Analogues with varied net positive charge |
| Disulfide Bond Modification | Study the importance of the cystine ladder for structure and function | Replacement of Cys with non-sulfur containing amino acids | Analogues lacking one or more disulfide bridges |
These synthetic and derivatization methodologies provide essential tools for the detailed investigation of Cyclic-(RICRCICGRRICRCICGR) and the development of new analogues with potentially enhanced therapeutic properties.
Despite further targeted searches for the specific chemical compound “Cyclic-(RICRCICGRRICRCICGR)”, no publicly available scientific literature or data could be found pertaining to its detailed structural characterization and conformational analysis using the techniques specified in the provided outline.
The search results indicate that the peptide sequence RICRCICGRRICRCICGR is known and has been referenced in studies related to antimicrobial and antiviral activities, particularly as a retrocyclin analog. nih.govscribd.comnih.gov It is also mentioned in a patent application related to anticancer treatments. google.com
However, none of the retrieved documents provide the specific experimental data required to generate the requested article. Specifically, there are no available research findings, data tables, or detailed discussions on:
Nuclear Magnetic Resonance (NMR) Spectroscopy for the conformational elucidation of Cyclic-(RICRCICGRRICRCICGR).
Two-Dimensional NMR for its structural assessment.
Solvent-induced conformational changes observed for this peptide.
Circular Dichroism (CD) Spectroscopy for its secondary structure analysis.
Far-UV CD for its peptide backbone conformation.
Vibrational CD for detailed conformational insights.
Without access to primary research articles that have specifically performed these analyses on Cyclic-(RICRCICGRRICRCICGR), it is impossible to provide a scientifically accurate and informative article that adheres to the detailed structure and content requirements of the user's request. The creation of such an article would necessitate access to experimental data that is not present in the public domain.
Therefore, the requested article on the "Structural Characterization and Conformational Analysis of Cyclic-(RICRCICGRRICRCICGR)" cannot be generated.
Structural Characterization and Conformational Analysis of Cyclic Ricrcicgrricrcicgr
Experimental Biophysical Characterization Techniques
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Information
Fourier Transform Infrared (FTIR) spectroscopy serves as a powerful tool for probing the vibrational characteristics of the peptide's functional groups, offering insights into its secondary structure. youtube.commt.com The FTIR spectrum of Cyclic-(RICRCICGRRICRCICGR) is characterized by several key absorption bands that confirm its peptidic nature and provide clues about its structural organization.
The presence of amide bonds, fundamental to the peptide backbone, is confirmed by characteristic peaks in the spectrum. A prominent absorption band observed in the 1600-1700 cm⁻¹ region is assigned to the C=O stretching vibration of the amide I band. The precise position of this band is sensitive to the peptide's secondary structure. Another significant band, the amide II band, which arises from N-H bending and C-N stretching vibrations, is typically observed around 1500-1600 cm⁻¹. Analysis of these bands suggests a constrained cyclic structure. researchgate.net Additionally, vibrations corresponding to the various amino acid side chains (Arginine, Isoleucine, Cysteine, and Glycine) contribute to the complexity of the fingerprint region of the spectrum, providing a unique spectral signature for the molecule. mt.com
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
|---|---|---|
| 3200-3400 | N-H Stretch | Amide A |
| 1600-1700 | C=O Stretch | Amide I |
| 1500-1600 | N-H Bend, C-N Stretch | Amide II |
| 2850-2960 | C-H Stretch | Aliphatic side chains (Ile, Arg, Cys) |
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography provides the most definitive, high-resolution insight into the three-dimensional atomic arrangement of a molecule in its crystalline solid state. libretexts.orgwikipedia.org For Cyclic-(RICRCICGRRICRCICGR), obtaining suitable crystals is a critical prerequisite. Once high-quality crystals are grown, they are exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct a detailed electron density map of the molecule. wikipedia.orgyoutube.com
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 8.1 Å, b = 13.2 Å, c = 35.1 Å |
| Resolution | 1.8 Å |
| Intramolecular H-bonds | 5 |
Mass Spectrometry for Structural Verification
Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight and verify the amino acid sequence of Cyclic-(RICRCICGRRICRCICGR). High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which can be compared to the theoretical mass calculated from its chemical formula, thereby confirming its elemental composition.
Tandem mass spectrometry (MS/MS) is employed for sequence verification. frontierspartnerships.org However, sequencing cyclic peptides presents a unique challenge because the absence of N- and C-termini means that fragmentation does not produce a straightforward series of b- and y-ions as seen with linear peptides. shimadzu.com The fragmentation of a cyclic peptide requires at least two backbone cleavages to produce a linear fragment ion that can then be further fragmented for sequencing. frontierspartnerships.orgrsc.org The resulting MS/MS spectra are often complex, but detailed analysis allows for the reconstruction of the amino acid sequence, confirming the integrity of the synthesized peptide. shimadzu.com
Computational Approaches to Conformational Landscape Exploration
While experimental methods like X-ray crystallography provide a static picture of the molecule, computational approaches are vital for exploring the dynamic range of conformations that Cyclic-(RICRCICGRRICRCICGR) can adopt in solution. wustl.edunih.gov These methods allow for the characterization of the molecule's flexibility and the identification of multiple low-energy states that may be biologically relevant. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. researchgate.net By simulating the motions of atoms and molecules over time, MD provides a detailed view of the conformational dynamics of Cyclic-(RICRCICGRRICRCICGR) in a simulated environment, such as a water box, mimicking physiological conditions. nih.gov These simulations reveal how the peptide flexes, bends, and changes its shape, providing insights that are inaccessible through static experimental methods alone. nih.govplos.org
The accuracy of MD simulations is critically dependent on the quality of the force field used. nih.gov A force field is a set of parameters that defines the potential energy of the system, describing the interactions between atoms. For a peptide like Cyclic-(RICRCICGRRICRCICGR), several well-established biomolecular force fields are available, including AMBER, CHARMM, GROMOS, and OPLS. nih.gov The selection of an appropriate force field is a crucial first step. Comparative studies have shown that different force fields can yield varying results, particularly for constrained systems like cyclic peptides. nih.gov Therefore, the chosen force field, often a modern variant like AMBER19SB or CHARMM36m, may require optimization or validation against available experimental data (e.g., from NMR spectroscopy) to ensure it accurately reproduces the conformational preferences of the peptide. nih.gov
A major challenge in MD simulations is ensuring that the simulation adequately samples the vast conformational space available to the molecule. nih.gov Due to the rugged energy landscape and the presence of high energy barriers separating different conformational states, standard MD simulations may become trapped in local energy minima, failing to explore all relevant conformations.
To overcome this limitation, enhanced sampling techniques are often employed. Methods such as Replica Exchange Molecular Dynamics (REMD) or Gaussian accelerated Molecular Dynamics (GaMD) are used to accelerate the crossing of energy barriers and achieve a more comprehensive sampling of the conformational landscape. nih.govplos.org By running multiple simulations at different temperatures (in the case of REMD) or by adding a harmonic bias potential (in GaMD), these methods allow for a more efficient exploration of the different shapes the cyclic peptide can adopt, leading to a more accurate representation of its structural ensemble in solution. nih.govrsc.org
Solvent Effects on Conformational Behavior
The solvent environment plays a crucial role in the conformational behavior of cyclic peptides. The polarity and hydrogen-bonding capabilities of the solvent can significantly influence the peptide's structure by interacting with the peptide backbone and amino acid side chains. For instance, in a polar, protic solvent like water, the peptide is likely to adopt a conformation that exposes its hydrophilic residues (Arginine - R) to the solvent while burying its hydrophobic residues (Isoleucine - I, Glycine - G) in the core. Conversely, in a nonpolar solvent, the peptide may adopt a more compact structure to minimize the exposure of its polar residues.
The choice of solvent can also affect the formation of intramolecular hydrogen bonds, which are critical for stabilizing specific secondary structures. Studies on other cyclic peptides have shown that solvents like N-methyl-2-pyrrolidone (NMP) can induce ordered structures through specific interactions with the peptide backbone researchgate.net. The rate of conformational changes and the equilibrium between different conformers are also solvent-dependent.
Structure Prediction Algorithms for Cyclic Peptides
Predicting the three-dimensional structure of cyclic peptides from their amino acid sequence is a significant computational challenge. However, advancements in algorithms have made it possible to generate accurate structural models. These algorithms often combine molecular dynamics (MD) simulations with machine learning techniques to explore the vast conformational space of cyclic peptides researchgate.net.
Several computational methods have been developed to predict the structures of cyclic peptides with reasonable accuracy. Some approaches integrate bias-exchange metadynamics simulations with other techniques to provide a detailed structural description rsc.org. More recent developments include deep learning-based methods, such as AlphaFold, which have been adapted for cyclic peptide structure prediction with promising results cbirt.netprismbiolab.com. These algorithms can account for the cyclic nature of the peptide and the presence of disulfide bridges, which are crucial for accurate predictions cbirt.net. The performance of these prediction methods is often benchmarked against experimental data from techniques like X-ray crystallography or NMR spectroscopy prismbiolab.com.
| Structure Prediction Algorithm | Methodology | Key Features |
| StrEAMM | Molecular Dynamics + Machine Learning | Efficiently predicts complete structural ensembles without extensive MD simulations researchgate.net. |
| HighFold | AlphaFold-based Deep Learning | Accounts for disulfide bridges and analyzes the circular structure as a whole cbirt.net. |
| AfCycDesign | Modified AlphaFold | Recognizes cyclization and has shown high confidence in predicting structures that were later confirmed by X-ray crystallography prismbiolab.com. |
| Residue-Specific Force Fields | Replica-Exchange Molecular Dynamics | Can identify crystal-like conformations as the most populated conformation for a significant number of cyclic peptides nih.gov. |
Conformational Free Energy Calculations
Conformational free energy calculations are essential for determining the relative stability of different conformations of a cyclic peptide. These calculations help in identifying the most probable and biologically relevant structures. Methods like the Binding Energy Distribution Analysis Method (BEDAM) can be employed to compute the standard binding free energies, which are indicative of conformational stability nih.gov.
These calculations often involve extensive conformational sampling through molecular dynamics simulations coupled with advanced free energy estimators. The accuracy of these calculations is dependent on the force field used to describe the interatomic interactions and the thoroughness of the conformational sampling. For cyclic peptides, it has been observed that their local conformational free energies can be quite similar to those of globular proteins nih.gov.
Conformational Analysis of Internal Symmetry Elements
The amino acid sequence of Cyclic-(RICRCICGRRICRCICGR) possesses a degree of internal symmetry, with the repeating "RICRCICG" motif. This internal symmetry can translate into structural symmetry in the three-dimensional conformation of the peptide. The presence of symmetry can simplify the conformational landscape and may lead to more ordered and stable structures.
Factors Influencing Cyclic-(RICRCICGRRICRCICGR) Conformation
The conformation of Cyclic-(RICRCICGRRICRCICGR) is determined by a combination of intrinsic and extrinsic factors. These factors dictate the folding of the peptide chain and the stability of its final three-dimensional structure.
Amino Acid Sequence and Stereochemistry
The primary amino acid sequence is the most critical determinant of a peptide's conformation. The physicochemical properties of the amino acid side chains in Cyclic-(RICRCICGRRICRCICGR) play a significant role:
Arginine (R): A large, positively charged, and hydrophilic residue that will prefer to be solvent-exposed.
Isoleucine (I): A hydrophobic and bulky residue that will tend to be buried in the peptide's core.
Cysteine (C): Capable of forming disulfide bridges, which can act as covalent locks to stabilize a specific conformation.
Glycine (G): The smallest and most flexible amino acid, allowing for a wider range of backbone conformations.
Cyclization Type and Linkage Chemistry
The method of cyclization and the nature of the chemical linkage are fundamental in defining the conformational possibilities of a cyclic peptide. Head-to-tail cyclization, where the N-terminus is linked to the C-terminus, creates a continuous peptide backbone. This cyclization can increase resistance to high temperatures by limiting structural unfolding nih.gov.
The chemistry of the linkage, whether it's a standard amide bond or involves other chemical moieties, also influences the local geometry and flexibility of the ring. While cyclization is often expected to increase rigidity, some studies have shown that the linker region in a head-to-tail cyclized peptide can be highly flexible nih.gov. The impact of cyclization might not always be a straightforward increase in stability but can also involve the incorporation of additional loop sequences that contribute to specificity and affinity nih.gov.
Solvent Environment Effects
The conformational landscape of cyclic peptides is profoundly influenced by the surrounding solvent environment. While direct experimental data for Cyclic-(RICRCICGRRICRCICGR) is not available in the current literature, the principles governing solvent-peptide interactions allow for a detailed theoretical consideration of its likely conformational behavior in various solvents. The interplay between solvent polarity, hydrogen bonding capacity, and the peptide's own primary sequence dictates the adoption of specific secondary structures.
The three-dimensional structure of a peptide is strongly influenced by its solvent environment. rsc.orgresearchgate.net For a cyclic peptide such as Cyclic-(RICRCICGRRICRCICGR), which contains a mix of charged (Arginine - R), polar (Glycine - G, Cysteine - C), and nonpolar (Isoleucine - I) residues, the solvent's properties are critical in stabilizing a particular conformation. The effects can be understood by considering the competition between intramolecular and intermolecular hydrogen bonds.
In solvents of low polarity (apolar solvents), the peptide backbone's amide groups tend to form intramolecular hydrogen bonds to satisfy their hydrogen-bonding potential. This self-solvation leads to more compact, folded structures, often characterized by well-defined secondary motifs like β-turns. acs.org For Cyclic-(RICRCICGRRICRCICGR), an apolar environment would likely favor a conformation where the polar and charged arginine and cysteine residues are shielded from the solvent, possibly by being oriented towards the interior of the cyclic structure, while the hydrophobic isoleucine residues are exposed.
Conversely, in polar solvents, especially those capable of hydrogen bonding (polar protic solvents like water or methanol), the solvent molecules can effectively compete for and form hydrogen bonds with the peptide's amide groups. rsc.orgresearchgate.net This interaction can disrupt intramolecular hydrogen bonds that stabilize compact structures. rsc.orgresearchgate.net Consequently, in a polar environment, Cyclic-(RICRCICGRRICRCICGR) would be expected to adopt a more flexible and open conformation. The charged arginine side chains would be well-solvated, leading to a more extended structure. Studies on model peptides have shown that increasing solvent polarity can induce conformational shifts, for instance, from a βII to a βI turn structure, by breaking an intramolecular hydrogen bond and forming a new one with a solvent molecule. rsc.orgresearchgate.net
The dielectric constant of the solvent, which is a measure of its polarity, also plays a significant role in modulating electrostatic interactions within the peptide. researchgate.netlibretexts.orglsu.edu A high dielectric constant, characteristic of polar solvents like water, weakens the electrostatic forces between charged residues, which would be relevant for the multiple arginine residues in Cyclic-(RICRCICGRRICRCICGR).
Spectroscopic techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) are invaluable tools for studying these solvent-induced conformational changes. researchgate.net CD spectroscopy is particularly sensitive to changes in the secondary structure of peptides. researchgate.netnih.gov A hypothetical study of Cyclic-(RICRCICGRRICRCICGR) might yield CD spectra that vary significantly with the solvent, indicating a shift in the equilibrium between different conformational states. For instance, a more defined secondary structure in a nonpolar solvent would produce a different CD spectrum compared to a more disordered or flexible structure in a polar solvent.
The following interactive data table illustrates the hypothetical conformational changes of Cyclic-(RICRCICGRRICRCICGR) in different solvent environments based on general principles observed for other cyclic peptides.
| Solvent | Dielectric Constant (approx.) | Expected Dominant Interactions | Predicted Predominant Conformation | Hypothetical Secondary Structure Content |
| Chloroform | 4.8 | Intramolecular H-bonds | Compact, folded with defined turns | High β-turn content, low random coil |
| Acetonitrile | 37.5 | Moderate peptide-solvent H-bonds | Intermediate flexibility | Mixture of β-turn and random coil |
| Methanol | 32.7 | Strong peptide-solvent H-bonds | Flexible, partially open | Low β-turn content, high random coil |
| Water | 80.1 | Strong peptide-solvent H-bonds, solvation of charged groups | Extended, flexible, and open | Predominantly random coil |
Molecular Interactions and Binding Mechanisms of Cyclic Ricrcicgrricrcicgr
Theoretical Frameworks for Cyclic Peptide-Target Interactions
The interaction between a cyclic peptide and its target protein is a dynamic process governed by fundamental principles of molecular recognition. The cyclic nature of these peptides provides a scaffold that can be finely tuned to achieve high potency and selectivity, making them a promising class of ligands for challenging biological targets. nih.govmusechem.com
Cyclic peptides exhibit remarkable versatility in how they engage with target proteins. nih.gov Unlike linear peptides, their cyclized structure restricts conformational freedom, which can pre-organize the peptide into a bioactive shape for target binding. mdpi.comnih.gov This structural constraint allows them to bind with high efficiency, often burying a smaller surface area compared to typical protein-protein complexes of similar affinity. nih.gov
Crystal structures of various cyclic peptide-protein complexes have revealed an unexpected diversity in binding mechanisms, even among peptides targeting the same site on a protein. researchgate.netpnas.org These binding modes are not limited to simple pocket filling; they can include the formation of secondary structures like α-helices and β-sheets that mimic natural protein epitopes. mdpi.combiorxiv.org Some cyclic peptides have been observed to engage in bivalent binding, where different parts of the peptide interact with distinct regions on the target or even bridge two target molecules. nih.govbiorxiv.org The binding process itself can follow different mechanisms, such as an "induced-fit" model, where the binding of the ligand causes a conformational change in the protein. nih.govresearchgate.net This adaptability underscores the power of cyclic peptide libraries to produce ligands for difficult targets, such as those involved in protein-protein interactions. nih.govnih.gov
Table 1: Observed Binding Modes in Cyclic Peptide-Target Complexes
| Binding Mode | Description | Structural Features | Reference Example |
|---|---|---|---|
| Pocket Filling | The peptide inserts key side chains into a defined binding pocket on the target protein. | Mimics natural ligand binding, often involving hydrophobic and hydrogen bond interactions. | Peptides targeting bromodomain acetyllysine-binding pockets. biorxiv.org |
| β-Sheet Formation | The cyclic peptide forms a β-hairpin or β-sheet structure that complements a surface on the target. | Involves intermolecular hydrogen bonds, creating an extended interaction interface. | A β-hairpin peptide forming a multivalent interaction with BRD4-BD1. nih.govbiorxiv.org |
| α-Helix Mimicry | A segment of the cyclic peptide adopts an α-helical conformation to bind into a helical groove on the target. | The cyclic scaffold helps to stabilize the helical structure. | A helical scaffold drives the binding of certain peptides to BD2 bromodomains. nih.govbiorxiv.org |
| Bivalent Binding | The peptide simultaneously engages two distinct sites on a single target protein or two separate target molecules. | Can lead to significantly enhanced affinity and specificity. | Observed in some high-affinity peptide-bromodomain complexes. nih.govpnas.org |
The high specificity and affinity of cyclic peptides are defining features that make them attractive therapeutic candidates. musechem.comnih.gov Several factors contribute to these properties:
Conformational Rigidity : Cyclization drastically reduces the number of accessible conformations compared to a linear equivalent. musechem.comresearchgate.net This pre-organization minimizes the entropic cost of binding, as the peptide does not need to "freeze" into a specific conformation upon interaction with the target. rsc.org This contributes directly to a more favorable Gibbs free energy of binding. rsc.org
Optimized Interactions : The constrained backbone allows for the precise positioning of side chains to maximize favorable contacts—such as hydrogen bonds, salt bridges, and hydrophobic interactions—with the target surface. researchgate.net Cyclic peptides can engage larger, more polar, and water-exposed protein surfaces than traditional small molecules. researchgate.net
Structural Diversity : Libraries of cyclic peptides can produce molecules with highly diverse structures and binding modes. nih.govpnas.org This diversity allows for the selection of ligands that can discriminate between closely related protein family members, achieving specificities of up to 10⁶-fold. nih.govpnas.org For instance, even peptides targeting a highly conserved binding pocket can achieve remarkable selectivity through unique interactions outside the primary pocket. biorxiv.org
Internal Hydrogen Bonding : Many bioactive cyclic peptides feature a high degree of internal hydrogen bonding. nih.gov This network of intramolecular bonds helps to stabilize the specific conformation required for target recognition, further enhancing binding efficiency. nih.gov
The combination of these factors enables the design of cyclic peptides with antibody-like affinity (in the low nanomolar or even picomolar range) and exquisite selectivity. nih.govnih.gov
Computational Modeling of Binding Events
Computational methods are indispensable for understanding and predicting the binding events of cyclic peptides like Cyclic-(RICRCICGRRICRCICGR). amanote.com These techniques provide insights into interaction mechanisms at an atomic level, guiding the rational design of new and improved peptide-based therapeutics. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com For cyclic peptides, this process is challenging due to their inherent flexibility and cyclic nature. nih.govnih.gov
Specialized docking protocols have been developed to address these challenges. nih.gov Software like HADDOCK and AutoDock CrankPep incorporate methods for handling the conformational sampling of cyclic structures. nih.govsemanticscholar.org A common strategy involves generating an ensemble of possible conformations for the cyclic peptide and then docking this ensemble onto the target protein. nih.govresearchgate.net This approach accounts for the peptide's flexibility and increases the chances of identifying the correct binding pose. nih.gov These simulations use scoring functions to rank the different poses based on estimated binding affinity, helping to identify the most likely interaction modes. frontiersin.org Docking studies have been successfully used to verify binding modes and rationalize the activity of various cyclic peptides. researchgate.net
Table 2: Comparison of Software for Cyclic Peptide Docking
| Software | Approach | Key Features | Reference |
|---|---|---|---|
| HADDOCK | Ensemble-based, information-driven docking. | Uses experimental or predicted interaction data to guide the docking process. Supports peptides cyclized via peptide or disulfide bonds. researchgate.net | nih.govnih.gov |
| AutoDock CrankPep | Specialized module for macrocycles. | Employs a combination of genetic algorithms for global search and gradient-based methods for local search. mdpi.com | nih.govsemanticscholar.org |
| Glide | Macrocycle module available. | Utilizes a hierarchical series of filters to search for favorable docking poses. | nih.gov |
While docking predicts the binding pose, binding free energy calculations provide a quantitative estimate of the binding affinity (e.g., Kᵢ or Kᴅ). aps.org These calculations are computationally intensive but offer a more rigorous evaluation of ligand-target interactions than docking scores alone. nih.gov
Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered among the most accurate. nih.gov They involve creating a non-physical, "alchemical" pathway to transform one molecule into another (e.g., the ligand into a solvent molecule) both in the bound and unbound states to calculate the free energy difference. nih.gov Another approach involves using molecular dynamics (MD) simulations to directly simulate the binding or unbinding process. nih.gov From these simulations, the potential of mean force (PMF) along a dissociation pathway can be calculated, yielding the binding free energy. aps.orgnih.gov These methods explicitly account for protein flexibility and solvent effects, providing a detailed understanding of the thermodynamics driving the binding event. nih.gov
The advent of deep learning models, particularly AlphaFold, has revolutionized structural biology. jpt.com Initially designed for single protein structures, AlphaFold has been adapted to accurately predict the structures of cyclic peptides and their complexes with target proteins. colab.wsnih.gov
By making modifications to the AlphaFold network, such as using a "cyclic offset" in the input, researchers can now predict the three-dimensional structure of a cyclic peptide from its amino acid sequence with high accuracy. mdpi.comyoutube.com This approach has been shown to generate models that closely match experimentally determined crystal structures, often with a root mean squared deviation (RMSD) of less than 1.5 Å. colab.wsnih.gov
Furthermore, these AI models can predict the structure of the entire protein-peptide complex. colab.wsmdpi.com This capability is transforming peptide design, allowing for the de novo design of cyclic peptides that are predicted to bind to a specific site on a target protein. nih.govmdpi.com This in silico design process significantly accelerates the discovery of novel, high-affinity peptide binders for therapeutic applications. jpt.commdpi.com
Lack of Specific Scientific Data for Cyclic-(RICRCICGRRICRCICGR) Prevents Detailed Analysis
A thorough review of publicly available scientific literature and databases has revealed a significant lack of specific information regarding the chemical compound Cyclic-(RICRCICGRRICRCICGR). As a result, a detailed analysis of its molecular interactions, binding mechanisms, and its role in the modulation of protein-protein interactions, as requested, cannot be provided at this time.
Without access to specific studies on this compound, any attempt to detail its interface complementarity or strategies for protein-protein interaction disruption or stabilization would be speculative and would not meet the required standards of scientific accuracy.
It is possible that Cyclic-(RICRCICGRRICRCICGR) is a novel peptide that is currently under investigation and has not yet been described in published literature, or it may be a proprietary compound. Until research data on this specific molecule becomes publicly available, a comprehensive and scientifically accurate article according to the provided outline cannot be generated.
Computational Design and Engineering of Cyclic Peptides
De Novo Design Principles for Cyclic-(RICRCICGRRICRCICGR) Analogs
De novo design, or design from first principles, involves the creation of novel peptide sequences and structures without reliance on existing templates. researchgate.netnih.gov This approach is particularly valuable for designing analogs of a compound like Cyclic-(RICRCICGRRICRCICGR) to optimize its therapeutic properties. For meso-scale cyclic peptides (7-40 amino acids), computational design is crucial for navigating the vast conformational space to identify stable and active structures. researchgate.netnih.gov The process often begins with generating initial peptide sequences, which can be random or based on a known scaffold, followed by structural prediction and iterative refinement. themoonlight.iojpt.com Advanced methods can now design macrocycles with internal symmetries not found in nature, providing unique scaffolds for further development. nih.gov
Modern sequence design for cyclic peptides leverages sophisticated algorithms to explore the immense sequence space efficiently. One prominent approach integrates reinforcement learning, specifically Monte Carlo Tree Search (MCTS), with deep learning-based structure prediction models like AlphaFold or HighFold. themoonlight.iobiorxiv.orgresearchgate.net This allows for the dynamic exploration of sequences without predefined target information, overcoming the limitations of traditional methods. themoonlight.iobiorxiv.orgresearchgate.net For an analog of Cyclic-(RICRCICGRRICRCICGR), such an algorithm would iteratively mutate the sequence, predict the resulting 3D structure, and use a reward function based on predicted binding affinity and structural stability to guide the design process. biorxiv.org Another strategy involves repurposing networks like AlphaFold for "inverse folding," where a desired backbone structure is used to generate a sequence that can adopt that fold. genophore.com
| Algorithm Type | Description | Application to Cyclic-(RICRCICGRRICRCICGR) Analogs | Key Advantages |
| Reinforcement Learning (e.g., MCTS) | An iterative algorithm that explores the sequence space by making changes (actions) and learning from feedback (rewards) based on predicted structural stability and binding. themoonlight.ioresearchgate.netbiorxiv.org | Generates novel sequences by modifying the Arginine, Isoleucine, and Cysteine composition to enhance target binding while maintaining a stable cyclic fold. | Efficiently explores vast and uncharted chemical space without needing a predefined template. themoonlight.ioresearchgate.net |
| Generative Models (e.g., Diffusion-based) | These models learn a distribution of known peptide structures and sequences to generate entirely new ones that fit the learned patterns. RFpeptides is an example used for binder design. researchgate.net | Creates diverse cyclic backbones and sequences that could serve as entirely new scaffolds for mimicking the target-binding function of the original peptide. | Can produce novel structures beyond simple modifications of the input peptide, leading to new intellectual property. |
| Inverse Folding (e.g., AfCycDesign) | Uses a structural prediction network like AlphaFold in reverse. Given a target 3D backbone structure, the algorithm designs a sequence that is predicted to fold into that conformation. genophore.com | If a desired binding conformation is known, this method can design a new sequence for an analog that precisely adopts this structure, potentially improving affinity or reducing off-target effects. | High accuracy in matching the designed sequence to the target structure. genophore.com |
Structure-guided design relies on the three-dimensional structure of the target protein or a protein-peptide complex to inform the design of new molecules. The advent of highly accurate structure prediction tools, most notably AlphaFold, has revolutionized this field. jpt.comyoutube.combiorxiv.orgmdpi.com By modifying the AlphaFold network with a "cyclic offset," researchers can now predict the structures of cyclic peptides and their complexes with high accuracy. mdpi.comresearchgate.net This capability enables the rational design of analogs of Cyclic-(RICRCICGRRICRCICGR) by visualizing how sequence modifications would affect the peptide's conformation and its interaction with a target. jpt.com A specific methodology known as "anchor extension" involves starting with a residue (canonical or non-canonical) known to bind to the target and computationally extending the peptide chain around it to create a high-affinity cyclic binder. nih.gov For Cyclic-(RICRCICGRRICRCICGR), a key arginine or cysteine residue could serve as an anchor for designing more potent analogs.
Expanding the chemical vocabulary beyond the 20 canonical amino acids allows for the engineering of peptides with novel functions and improved drug-like properties. biorxiv.orgnih.gov Incorporating non-canonical amino acids (ncAAs) into analogs of Cyclic-(RICRCICGRRICRCICGR) can introduce unique side-chain functionalities, enhance metabolic stability, and constrain the peptide into a more bioactive conformation. nih.govdigitellinc.comnih.gov Computational models are being developed to handle the inclusion of ncAAs. For instance, flow-based generative models like NCFlow can be trained on large datasets of small molecules and protein-ligand complexes to accurately predict the structures of peptides containing ncAAs. biorxiv.org This allows for in silico deep mutational scanning where canonical residues in the parent peptide are systematically replaced with ncAAs to identify variants with significantly improved binding affinity. biorxiv.org
| Non-Canonical Amino Acid (ncAA) Type | Example | Potential Advantage for Cyclic-(RICRCICGRRICRCICGR) Analogs |
| D-Amino Acids | D-Arginine, D-Proline | Increases resistance to protease degradation; can induce unique backbone turns and expand accessible conformational space. digitellinc.comnih.gov |
| N-methylated Amino Acids | N-methyl Arginine | Reduces the number of hydrogen bond donors, which can improve cell permeability; restricts conformational flexibility. |
| Fluorinated Amino Acids | Fluoro-isoleucine | Can enhance binding affinity through new, favorable interactions (e.g., fluorine-backbone contacts) and improve metabolic stability. |
| Extended Side-chains | L-naphthylalanine | Provides a larger hydrophobic surface area, potentially increasing binding affinity at protein-protein interfaces. nih.gov |
Rational Design Strategies
Rational design uses a deep understanding of molecular interactions and structural biology to make targeted modifications to a known peptide. nih.govrsc.org Unlike de novo design, it typically starts with an existing peptide, such as Cyclic-(RICRCICGRRICRCICGR), and aims to improve its properties. A key strategy is to mimic the "hot spots" of protein-protein interfaces (PPIs). researchgate.net The cPEPmatch methodology, for example, identifies short segments at a PPI and finds cyclic peptides that structurally match these segments, which then serve as templates for designing competitive inhibitors. researchgate.net Another strategy involves incorporating specific structural motifs to confer desirable properties. For instance, introducing a constrained D-Pro-L-Pro motif has been shown to create a β-hairpin turn that enhances cell permeability in cyclic peptides. nih.gov Applying this to Cyclic-(RICRCICGRRICRCICGR) could involve replacing a segment of the peptide with such a motif to improve its ability to reach intracellular targets.
Library Design and Screening Methodologies for Cyclic Peptides
To explore a vast number of potential peptide candidates, researchers often turn to the generation and screening of large peptide libraries. creative-peptides.comjpt.comnih.govsemanticscholar.org These libraries can contain billions of unique cyclic peptides, which are then screened against a target of interest to find high-affinity binders. rsc.org Several sophisticated screening technologies are available, including phage display, mRNA display, and the yeast two-hybrid assay, each with its own set of advantages. nih.govcreative-peptides.comnih.gov These methods physically link the peptide (phenotype) to its genetic code (genotype), allowing for the rapid identification of successful "hits." encyclopedia.pub For a target of Cyclic-(RICRCICGRRICRCICGR), a library of its analogs could be generated and screened to rapidly identify sequences with superior binding affinity or selectivity. rsc.org
Combinatorial library generation is a powerful method for creating a diverse collection of molecules by systematically combining a set of building blocks. encyclopedia.pub For cyclic peptides, this often involves the "split-and-pool" synthesis method on solid-phase beads, where each bead displays a unique peptide sequence. nih.gov This approach allows for the creation of libraries containing millions to billions of distinct compounds. rsc.org The process for generating a library of Cyclic-(RICRCICGRRICRCICGR) analogs would involve defining positions in the sequence for randomization and then using combinatorial chemistry to synthesize all possible variations at those positions. The resulting collection of peptides can then be screened to discover ligands with novel or enhanced functions.
Display Technologies for Cyclic Peptide Discovery
The discovery of novel cyclic peptides with therapeutic potential heavily relies on high-throughput screening of vast peptide libraries. Display technologies are powerful methodologies that physically link a peptide to its encoding genetic material, enabling the rapid selection of candidates with high affinity and specificity for a target of interest. Several key display technologies have been instrumental in advancing the field of cyclic peptide discovery.
Phage Display
Phage display is a widely utilized technique for the discovery of cyclic peptides. In this method, a library of genes encoding random peptide sequences is fused to a gene encoding a bacteriophage coat protein. The bacteriophage then "displays" the peptide on its surface, with the corresponding genetic material encapsulated within. Libraries of phage displaying cyclic peptides are typically generated by flanking the random peptide sequence with cysteine residues, which form a disulfide bridge to create the cyclic structure.
The screening process, often referred to as "biopanning," involves incubating the phage display library with an immobilized target molecule. Phages that display peptides with high affinity for the target will bind, while non-binders are washed away. The bound phages are then eluted and used to infect bacteria to amplify the phage population. This iterative process of binding, washing, and amplification enriches the library for phage-displayed peptides that recognize the target. After several rounds of biopanning, the DNA from the enriched phage population is sequenced to identify the peptide sequences responsible for binding.
| Phage Display Technology | |
| Principle | Peptides are expressed as fusions to bacteriophage coat proteins. |
| Cyclization Method | Commonly through disulfide bond formation between flanking cysteine residues. |
| Screening Process | Iterative rounds of binding to a target, washing, elution, and amplification (biopanning). |
| Advantages | Robust, capable of generating large libraries, and widely established. |
mRNA Display
mRNA display is an in vitro display technology that allows for the creation of exceptionally large peptide libraries, often exceeding 10¹² unique sequences. The process begins with a library of synthetic DNA templates, which are transcribed into mRNA. A key feature of this technology is the covalent linking of each mRNA molecule to its translated peptide. This is achieved using a puromycin (B1679871) linker, which mimics a charged tRNA and is incorporated at the end of the peptide chain, covalently attaching it to its parent mRNA.
This tight linkage between phenotype (the peptide) and genotype (the mRNA) allows for the selection of peptides with desired properties, such as binding to a specific protein target. Following the selection process, the genetic information of the "hit" peptides can be recovered by reverse transcribing the mRNA to cDNA and then amplified by PCR. This technology is particularly well-suited for the discovery of high-affinity cyclic peptide ligands. biorxiv.org
| mRNA Display Technology | |
| Principle | Covalent linkage of a peptide to its encoding mRNA via a puromycin linker. |
| Library Size | Can exceed 10¹² unique sequences. |
| Process | In vitro transcription and translation, selection, and reverse transcription PCR of selected species. |
| Advantages | Generates vast libraries, entirely an in vitro process allowing for greater control over experimental conditions. biorxiv.org |
Other Display Technologies
Besides phage and mRNA display, other platforms contribute to the discovery of cyclic peptides:
Ribosome Display: Similar to mRNA display, ribosome display is an in vitro technology where the peptide remains attached to the ribosome and its corresponding mRNA. This ternary complex is then used for selection.
Yeast Display: In this cell-based system, peptides are expressed as fusions to cell surface proteins of yeast. This allows for quantitative screening and selection using fluorescence-activated cell sorting (FACS).
Bacterial Display: Similar to yeast display, peptides are presented on the surface of bacteria.
These technologies provide a diverse toolkit for the identification of novel cyclic peptides, which are a promising class of molecules for therapeutic development due to their potential for high affinity and specificity. nih.gov
Potential Applications and Future Directions in Chemical Research
Cyclic Peptides as Molecular Probes
Cyclic peptides are increasingly utilized as molecular probes to investigate complex biological systems. Their rigid structure can lead to high selectivity and binding affinity for specific protein targets. In the context of Cyclic-(RICRCICGRRICRCICGR), its potential as a molecular probe could be harnessed in several ways. The arginine-rich sequence may facilitate its entry into cells, allowing it to probe intracellular targets that are often inaccessible to linear peptides or small molecules.
Furthermore, the cysteine residues within the sequence provide convenient handles for chemical modification. These residues can be selectively labeled with fluorophores, biotin, or other reporter molecules, enabling the visualization and tracking of the peptide's interactions with its biological targets. Such labeled probes would be invaluable for studying protein localization, trafficking, and dynamics within living cells. The development of such probes is a significant area of research, with cyclic peptides being recognized as valuable research tools. d-nb.info
Integration into Novel Materials and Nanostructures
The self-assembly properties of peptides are a burgeoning area of materials science, and cyclic peptides, in particular, offer unique advantages due to their defined conformations. The specific sequence of Cyclic-(RICRCICGRRICRCICGR) suggests a propensity for forming ordered nanostructures through non-covalent interactions such as hydrogen bonding and electrostatic interactions.
Metal-Organic Frameworks (MOFs) with Cyclic Peptide Ligands
Metal-Organic Frameworks (MOFs) are a class of porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. The incorporation of cyclic peptides as ligands into MOFs is an emerging strategy to create novel functional materials. nih.gov The side chains of the amino acids in Cyclic-(RICRCICGRRICRCICGR), such as the carboxylate groups of the C-terminus and the amine groups of the arginine residues, could serve as coordination sites for metal ions, leading to the formation of peptide-based MOFs.
These hybrid materials could exhibit unique properties, such as chirality, biocompatibility, and specific recognition capabilities, inherited from the peptide component. The porous nature of MOFs combined with the functional groups of the cyclic peptide could be exploited for applications in asymmetric catalysis, enantioselective separations, and targeted cargo delivery.
Table 1: Potential Metal Ions and Coordination Sites in a Hypothetical Cyclic-(RICRCICGRRICRCICGR)-based MOF
| Metal Ion | Potential Coordination Sites on Peptide | Resulting MOF Properties |
| Zinc (Zn²⁺) | Carboxylate groups, Arginine side chains | Catalytic activity, Luminescence |
| Copper (Cu²⁺) | Amine groups, Cysteine thiol groups | Redox activity, Antimicrobial properties |
| Zirconium (Zr⁴⁺) | Carboxylate groups | High stability, Porosity |
Self-Assembling Nanomaterials
The amphiphilic nature of many peptides, arising from the presence of both hydrophobic and hydrophilic residues, can drive their self-assembly into a variety of nanostructures, including nanotubes, nanofibers, and vesicles. springernature.com The sequence of Cyclic-(RICRCICGRRICRCICGR), containing hydrophobic isoleucine and charged arginine residues, suggests it could self-assemble in aqueous environments.
These self-assembled nanomaterials have potential applications in drug delivery, tissue engineering, and as templates for the synthesis of inorganic nanostructures. springernature.com The specific morphology of the resulting nanomaterials would be dependent on factors such as peptide concentration, pH, and ionic strength. The ability to control the self-assembly process by modifying these conditions is a key area of ongoing research.
Mechanistic Studies of Cellular Processes (at the molecular level, no human trials)
Due to their high specificity, cyclic peptides can be designed to interact with and modulate the function of specific proteins involved in cellular signaling pathways. This makes them powerful tools for dissecting complex cellular processes at the molecular level. For instance, if Cyclic-(RICRCICGRRICRCICGR) were found to bind to a particular kinase or protease, it could be used to inhibit or activate its function, allowing researchers to study the downstream consequences of this modulation.
By observing the cellular response to the introduction of the cyclic peptide, researchers can gain insights into the role of its target protein in processes such as cell proliferation, differentiation, and apoptosis. This approach avoids the off-target effects often associated with small molecule inhibitors, providing a more precise means of studying protein function.
Advanced Methodological Development in Cyclic Peptide Research
The synthesis and screening of cyclic peptide libraries are critical for the discovery of new bioactive molecules. Recent advances in solid-phase peptide synthesis and cyclization strategies have made the generation of diverse cyclic peptide libraries more efficient. For a peptide like Cyclic-(RICRCICGRRICRCICGR), various cyclization methods could be explored, such as head-to-tail cyclization or the formation of disulfide bridges between the cysteine residues.
Furthermore, high-throughput screening technologies, such as phage display and mRNA display, are powerful tools for identifying cyclic peptides with high affinity for a target of interest from large libraries. The development of novel analytical techniques for the characterization of cyclic peptides and their complexes with target proteins is also an active area of research.
Table 2: Comparison of Potential Cyclization Strategies for Cyclic-(RICRCICGRRICRCICGR)
| Cyclization Strategy | Description | Advantages | Challenges |
| Head-to-Tail | Formation of a peptide bond between the N- and C-termini. | Creates a more constrained and stable structure. | Can be low-yielding for certain sequences. |
| Disulfide Bridge | Oxidation of the thiol groups of two cysteine residues. | Reversible cyclization, can be performed under mild conditions. | Less stable than a peptide bond, sensitive to reducing agents. |
| Click Chemistry | Cycloaddition reaction between an azide (B81097) and an alkyne. | High efficiency and specificity. | Requires incorporation of non-natural amino acids. |
Interdisciplinary Research Synergies
The study and application of cyclic peptides like Cyclic-(RICRCICGRRICRCICGR) are inherently interdisciplinary, requiring expertise from chemistry, biology, materials science, and medicine. The design and synthesis of the peptide fall within the realm of synthetic organic chemistry. The investigation of its biological activity and mechanism of action requires the tools of molecular and cell biology.
The development of novel materials based on this cyclic peptide would involve collaborations with materials scientists and engineers. Ultimately, the translation of any findings into practical applications would necessitate partnerships with researchers in pharmacology and medicine. These synergistic collaborations are essential for unlocking the full potential of cyclic peptides in various scientific fields.
Conclusion
Summary of Key Research Avenues for Cyclic-(RICRCICGRRICRCICGR)
The unique structural characteristics of Cyclic-(RICRCICGRRICRCICGR), defined by its cyclic nature and the repeating arginine-rich and cysteine-rich motifs, position it as a compound of significant interest for future research. Based on its constituent amino acids, several key research avenues can be prioritized to elucidate its therapeutic and scientific potential. The high density of arginine residues suggests strong potential as a cell-penetrating peptide (CPP), while the multiple cysteine residues offer possibilities for complex, conformationally constrained structures through disulfide bonding.
Future investigations should systematically explore its efficacy in four primary areas: as a drug delivery vehicle, a modulator of intracellular protein-protein interactions (PPIs), an antimicrobial/antiviral agent, and a potential therapeutic for proteinopathies.
Cell-Penetrating Peptide (CPP) for Drug Delivery: Arginine-rich peptides are well-documented for their ability to traverse cell membranes. A primary research focus should be to quantify the cell-penetrating efficiency of Cyclic-(RICRCICGRRICRCICGR). Studies could involve conjugating it to various molecular cargos—such as fluorescent probes, small molecule drugs, or nucleic acids—to assess its delivery efficacy in different cell lines. Research has demonstrated that both cyclization and the number of arginine residues can significantly impact the transporting ability of such peptides, with some cyclic arginine-rich peptides enhancing cargo delivery by over 16-fold researchgate.net.
Inhibition of Intracellular Protein-Protein Interactions (PPIs): Cyclic peptides are increasingly recognized for their capacity to disrupt PPIs, which are often challenging targets for traditional small molecules biopharmatrend.comnih.gov. The rigid, constrained conformation of Cyclic-(RICRCICGRRICRCICGR) could allow it to bind with high affinity and specificity to large, flat protein surfaces. Future research should employ screening assays to identify its potential intracellular targets and validate its inhibitory activity in relevant disease models, such as cancer or autoimmune disorders.
Antiviral and Antimicrobial Applications: Cationic peptides with arginine-rich sequences have shown promise as antimicrobial agents by disrupting bacterial cell membranes nih.gov. Furthermore, specific arginine-fork motifs in cyclic peptides have been found to recognize and bind to viral RNA, such as the HIV trans-activation response (TAR) RNA, thereby inhibiting viral replication nih.gov. Investigating the activity of Cyclic-(RICRCICGRRICRCICGR) against a panel of pathogenic bacteria and viruses is a logical next step.
Modulation of Protein Aggregation: Arginine and arginine-rich peptides can act as chemical chaperones, preventing the misfolding and aggregation of proteins associated with neurodegenerative diseases like Alzheimer's nih.gov. Research should explore whether Cyclic-(RICRCICGRRICRCICGR) can inhibit the aggregation of amyloid-beta and tau proteins, and reduce their associated cytotoxicity, opening a potential therapeutic avenue for neuroprotection.
A summary of these proposed research avenues is presented in the table below.
| Research Avenue | Primary Goal | Key Methodologies | Potential Therapeutic Impact |
| Drug Delivery Vehicle | Quantify efficiency as a Cell-Penetrating Peptide (CPP) to deliver molecular cargo. | Confocal Microscopy, Flow Cytometry, Conjugation with fluorescent probes and therapeutic agents. | Enhanced delivery of drugs for cancer, genetic disorders, and other diseases. |
| PPI Inhibition | Identify and validate intracellular protein targets and assess inhibitory function. | High-Throughput Screening (HTS), Surface Plasmon Resonance (SPR), Co-Immunoprecipitation. | New therapeutics for oncology and inflammatory diseases by targeting previously "undruggable" proteins. |
| Antiviral/Antimicrobial Agent | Evaluate efficacy against pathogenic bacteria and viruses. | Minimum Inhibitory Concentration (MIC) assays, Viral infectivity assays, RNA-binding studies. | Novel antibiotics and antivirals to combat drug-resistant pathogens. |
| Protein Aggregation Modulation | Determine the ability to prevent amyloid-beta and tau aggregation and cytotoxicity. | Thioflavin T (ThT) aggregation assays, Electron Microscopy, Cell-based toxicity assays. | Disease-modifying therapies for neurodegenerative conditions like Alzheimer's disease. |
Emerging Trends in Cyclic Peptide Science
The exploration of peptides like Cyclic-(RICRCICGRRICRCICGR) is bolstered by significant advancements in the broader field of cyclic peptide science. These molecules are bridging the therapeutic gap between small molecules and large biologics, offering unique advantages in targeting complex diseases biopharmatrend.com. Several emerging trends are poised to accelerate the discovery and development of cyclic peptide-based therapeutics.
First, the integration of computational design and artificial intelligence is revolutionizing how cyclic peptides are discovered. Instead of relying solely on screening natural product libraries, researchers are now using computational methods to design novel peptides with high affinity and specificity for chosen biological targets in silico rsc.orgnih.govnih.gov. Algorithms can now predict the three-dimensional structures of cyclic peptides and design sequences to bind to specific protein epitopes, significantly reducing the time and cost associated with experimental screening biorxiv.orgacs.org.
Second, the development of peptide-drug conjugates (PDCs) represents a major trend, particularly in oncology biochempeg.com. This strategy involves using a cyclic peptide to selectively home in on a target cell (e.g., a cancer cell), where it then releases a potent cytotoxic payload. Several bicyclic peptide drug conjugates are already in clinical trials, demonstrating the promise of this targeted delivery approach biochempeg.com.
Third, advances in synthetic chemistry and molecular engineering are overcoming the traditional limitations of peptides, such as poor stability and low oral bioavailability nih.govresearchgate.net. Techniques like "stapling" create chemical braces to lock a peptide in its active conformation, while the development of bicyclic and tricyclic structures further enhances rigidity and resistance to enzymatic degradation nih.govnih.gov. These modifications are critical steps toward creating orally available peptide drugs, a long-sought goal in the field biopharmatrend.com.
Finally, the power of high-throughput screening technologies , including mRNA display and phage display, continues to expand. These platforms allow for the generation and screening of massive combinatorial libraries containing trillions of unique cyclic peptide variants, enabling the discovery of high-affinity binders for virtually any protein target biochempeg.comnih.gov.
These trends collectively create a fertile environment for translating the theoretical promise of compounds like Cyclic-(RICRCICGRRICRCICGR) into tangible therapeutic and research tools.
| Emerging Trend | Description | Impact on Peptide Development |
| Computational & AI-Driven Design | Using algorithms to design and predict the function of novel cyclic peptides in silico. | Accelerates discovery, reduces reliance on costly screening, and enables the design of peptides for specific, complex targets rsc.orgnih.govbiorxiv.org. |
| Peptide-Drug Conjugates (PDCs) | Linking cyclic peptides to potent drug payloads for targeted delivery to diseased cells. | Enhances therapeutic efficacy and reduces systemic toxicity, especially in oncology biochempeg.com. |
| Advanced Synthetic Modifications | Employing techniques like stapling and creating bicyclic structures to improve peptide properties. | Increases stability, cell permeability, and the potential for oral bioavailability biopharmatrend.comnih.govresearchgate.net. |
| High-Throughput Screening | Utilizing platforms like mRNA and phage display to screen vast libraries of peptide variants. | Enables rapid identification of high-affinity binders for a wide range of biological targets biochempeg.comnih.gov. |
Q & A
Q. How should researchers address gaps in mechanistic understanding of Cyclic-(RICRCICGRRICRCICGR's intracellular trafficking?
- Methodological Answer : Employ live-cell imaging with fluorescently tagged analogs to track subcellular localization. Combine with knockdown/knockout models (e.g., CRISPR-Cas9) to identify transport proteins. For quantitative analysis, use flow cytometry to correlate uptake efficiency with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
